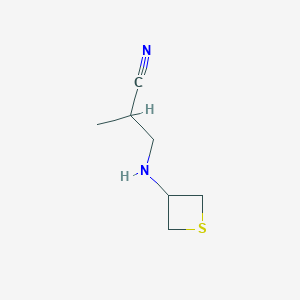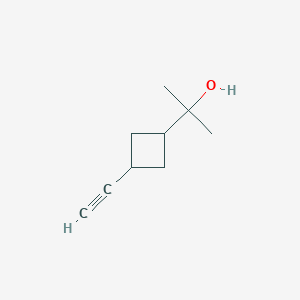
2-(3-Ethynylcyclobutyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethynylcyclobutyl)propan-2-ol is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with an ethynyl group and a hydroxyl group on the propan-2-ol moiety. It is primarily used in research settings and is known for its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylcyclobutyl)propan-2-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a , often involving the use of a suitable cyclization agent.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an ethynylating agent such as ethynyl bromide.
Addition of the Hydroxyl Group: The hydroxyl group is added through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylcyclobutyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted cyclobutyl compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-Ethynylcyclobutyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylcyclobutyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol:
Cyclobutanol: Contains a cyclobutyl ring with a hydroxyl group but does not have the ethynyl substitution.
Ethynylcyclobutane: Contains an ethynyl group and a cyclobutyl ring but lacks the hydroxyl group.
Uniqueness
2-(3-Ethynylcyclobutyl)propan-2-ol is unique due to the combination of its cyclobutyl ring, ethynyl group, and hydroxyl functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(3-ethynylcyclobutyl)propan-2-ol |
InChI |
InChI=1S/C9H14O/c1-4-7-5-8(6-7)9(2,3)10/h1,7-8,10H,5-6H2,2-3H3 |
InChI Key |
OGYCNSJNXYNHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(C1)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
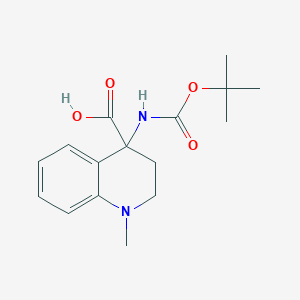
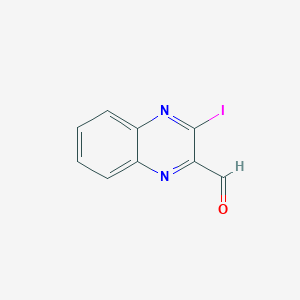

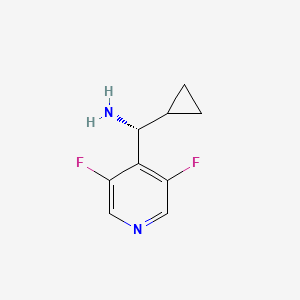

![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
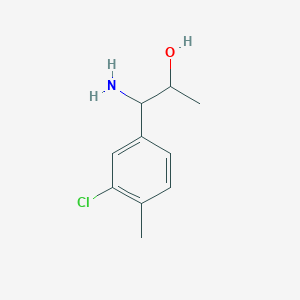

![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
